2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains functional groups such as an ethoxyphenyl group, a quinoline group, and a carbonyl chloride group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Quinoline derivatives are known to undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy .
Scientific Research Applications
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Schiff Bases with Transition Metal Complexes
- Application : Schiff bases transition metal complexes have received significant attention for their versatile applications. The incorporation of metals to Schiff base ligands enhances the biological activities of the derivatives of similar compounds .
- Methods : Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives .
- Results : Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .
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- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry .
- Methods : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
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- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKEYVAKSEHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201325 | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-49-8 | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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